molecular formula C5H4ClN3 B2934293 5-Chloro-1-methyl-1H-imidazole-2-carbonitrile CAS No. 36941-61-4

5-Chloro-1-methyl-1H-imidazole-2-carbonitrile

Cat. No.: B2934293
CAS No.: 36941-61-4
M. Wt: 141.56
InChI Key: JIMYOSLIZVTOTM-UHFFFAOYSA-N
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Description

5-Chloro-1-methyl-1H-imidazole-2-carbonitrile: is a heterocyclic organic compound with the molecular formula C5H4ClN3 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-Chloro-1-methyl-1H-imidazole-2-carbonitrile participates in electron-rich iron (III) porphyrin complex catalyzed epoxidation of olefins . This suggests that it can interact with certain enzymes and proteins in biochemical reactions, particularly those involving iron (III) porphyrin complexes.

Molecular Mechanism

It is known to participate in the epoxidation of olefins, suggesting it may interact with biomolecules involved in this process .

Temporal Effects in Laboratory Settings

It is known to have a melting point of 87-91 degrees Celsius , indicating its stability under normal laboratory conditions.

Metabolic Pathways

Given its known biochemical properties, it may be involved in pathways related to the metabolism of olefins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-methyl-1H-imidazole-2-carbonitrile typically involves the cyclization of amido-nitriles. One reported method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-1-methyl-1H-imidazole-2-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted imidazoles, while cyclization reactions can produce fused ring systems.

Scientific Research Applications

Chemistry: In chemistry, 5-Chloro-1-methyl-1H-imidazole-2-carbonitrile is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis .

Biology and Medicine: Imidazole derivatives are known for their biological activity, including antimicrobial, antifungal, and anticancer properties .

Industry: In the industrial sector, this compound can be used in the production of agrochemicals and materials science applications. Its ability to form stable complexes with metals makes it useful in catalysis and material fabrication .

Comparison with Similar Compounds

    1-Methyl-1H-imidazole-2-carbonitrile: Lacks the chlorine substituent, which can affect its reactivity and biological activity.

    5-Bromo-1-methyl-1H-imidazole-2-carbonitrile: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties and applications.

Uniqueness: The chlorine substituent can also influence the compound’s biological activity, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules .

Properties

IUPAC Name

5-chloro-1-methylimidazole-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3/c1-9-4(6)3-8-5(9)2-7/h3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMYOSLIZVTOTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36941-61-4
Record name 5-chloro-1-methyl-1H-imidazole-2-carbonitrile
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